molecular formula C7H5BrN4O6 B14544993 N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide CAS No. 62323-66-4

N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide

Cat. No.: B14544993
CAS No.: 62323-66-4
M. Wt: 321.04 g/mol
InChI Key: OESGWBJMHHFQRH-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of bromine, nitro groups, and a nitramide functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide typically involves the nitration of 4-bromoaniline followed by the introduction of a nitramide group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the phenyl ring. The final step involves the methylation of the nitramide group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the nitro groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include various nitro and nitroso derivatives.

    Reduction: Amino derivatives are the major products.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2,6-dinitrophenyl)-N-methylnitramide involves its interaction with molecular targets through its functional groups. The nitro and bromine groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions and form covalent bonds with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Similar in structure but lacks the nitramide group.

    4-Bromo-2,6-dinitrophenyl acetaldehyde: Contains similar functional groups but differs in the aldehyde group.

Properties

CAS No.

62323-66-4

Molecular Formula

C7H5BrN4O6

Molecular Weight

321.04 g/mol

IUPAC Name

N-(4-bromo-2,6-dinitrophenyl)-N-methylnitramide

InChI

InChI=1S/C7H5BrN4O6/c1-9(12(17)18)7-5(10(13)14)2-4(8)3-6(7)11(15)16/h2-3H,1H3

InChI Key

OESGWBJMHHFQRH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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